4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride is a chemical compound with the molecular formula C13H20ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a p-tolylamino group attached to a piperidine ring, which is further connected to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride typically involves the reaction of p-toluidine with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . The compound binds to the active site of the enzyme, preventing its normal function and disrupting the replication process.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylanilino)piperidine-4-carboxamide
- Piperidine-4-carboxamide derivatives
Uniqueness
4-(p-Tolylamino)piperidine-4-carboxamide monohydrochloride stands out due to its specific structural features and unique biological activities. Unlike other piperidine-4-carboxamide derivatives, this compound exhibits potent antimicrobial properties and has been identified as a promising candidate for the treatment of infections caused by nontuberculous mycobacteria .
Properties
CAS No. |
97808-01-0 |
---|---|
Molecular Formula |
C13H20ClN3O |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-(4-methylanilino)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-10-2-4-11(5-3-10)16-13(12(14)17)6-8-15-9-7-13;/h2-5,15-16H,6-9H2,1H3,(H2,14,17);1H |
InChI Key |
RSMQYTZNGSTVPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CCNCC2)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.